Benzamide, N-((5-(2,4-dichlorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride
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Overview
Description
Benzamide, N-((5-(2,4-dichlorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a complex organic compound that belongs to the benzodiazepine class This compound is characterized by its unique structure, which includes a benzamide core linked to a benzodiazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((5-(2,4-dichlorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzonitrile. This intermediate is then reacted with arylamine compounds in N,N′-dimethylformamide solution at 60°C to afford a series of dichlorobenzamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-((5-(2,4-dichlorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzamide, N-((5-(2,4-dichlorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-((5-(2,4-dichlorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride involves its interaction with specific molecular targets. The benzodiazepine moiety is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects on the central nervous system. This interaction can lead to sedative, anxiolytic, and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
Benzamide, N-((5-(2,4-dichlorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride stands out due to its unique combination of functional groups and its potential therapeutic applications. The presence of the benzodiazepine moiety differentiates it from other benzamide derivatives, providing distinct pharmacological properties .
Properties
CAS No. |
83736-28-1 |
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Molecular Formula |
C25H24Cl3N3O2 |
Molecular Weight |
504.8 g/mol |
IUPAC Name |
N-[[5-(2,4-dichlorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C25H23Cl2N3O2.ClH/c1-30-18(15-29-25(31)16-6-4-3-5-7-16)14-28-24(20-10-8-17(26)12-22(20)27)21-11-9-19(32-2)13-23(21)30;/h3-13,18H,14-15H2,1-2H3,(H,29,31);1H |
InChI Key |
BVVVKYVESJUBEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN=C(C2=C1C=C(C=C2)OC)C3=C(C=C(C=C3)Cl)Cl)CNC(=O)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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